Sel de sodium du cCMP

Vue d'ensemble

Description

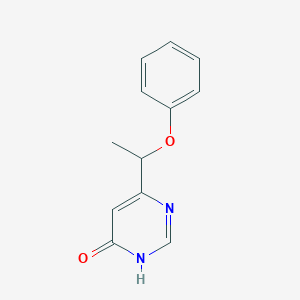

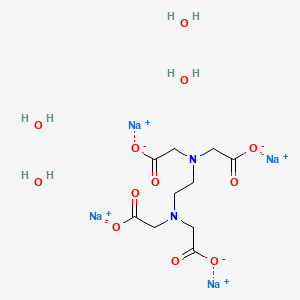

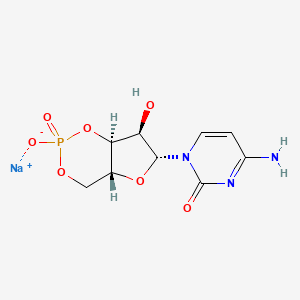

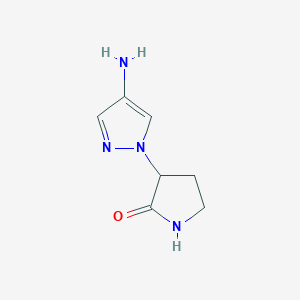

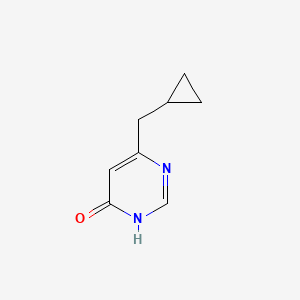

CCMP sodium salt, also known as Cytidine- 3’, 5’- cyclic monophosphate (cCMP), is a 2’,3’-cyclic nucleotide with a pyrimidine nucleobase . It has been detected in both eukaryotes and prokaryotes . It is typically available in the form of a lyophilized or crystallized sodium salt .

Molecular Structure Analysis

The molecular formula of cCMP sodium salt is C9H11N3NaO7P . Its molecular weight is 327.16 g/mol . The InChIKey, a unique identifier for the compound, is RZAHVNCNTLFRHJ-IAIGYFSYSA-M .Physical And Chemical Properties Analysis

CCMP sodium salt has a molecular weight of 327.16 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 327.02323098 g/mol .Applications De Recherche Scientifique

Propriétés structurales

Le monophosphate cyclique de cytidine-2’,3’, également connu sous le nom de 2’,3’-cCMP, est un ester phosphate cyclique de la cytidine dans lequel les groupes hydroxy-2’ et 3’ sont estérifiés par l’acide phosphorique . Il est structurellement apparenté aux 2’,3’-cNMP naturels 2’,3’-cAMP, 2’,3’-cGMP, 2’,3’-cIMP et 2’,3’-cUMP . Ce composé est un nucléotide cyclique 2’,3’ avec une base nucléique pyrimidinique, qui a été détecté chez les eucaryotes et les procaryotes .

Solubilité et stabilité

Le 2’,3’-cCMP est soluble dans l’eau (≥ 100 mM, les limites n’ont pas été déterminées) . Il a une stabilité suffisante à température ambiante et ne nécessite aucun soin particulier pendant la manipulation ou l’expédition . Cependant, pour des périodes de stockage plus longues, il est recommandé de stocker le composé au congélateur, de préférence sous forme lyophilisée .

Sécurité et toxicité

Les nucléotides cycliques ayant de multiples fonctions dans chaque organisme, il est possible que les analogues correspondants interfèrent avec de nombreux processus de régulation cellulaire in vivo . Cependant, en raison des quantités plutôt faibles à utiliser, aucun risque pour la santé n’a été signalé . Néanmoins, les propriétés in vivo de ce composé ne sont pas suffisamment caractérisées à ce jour .

Chimie médicinale

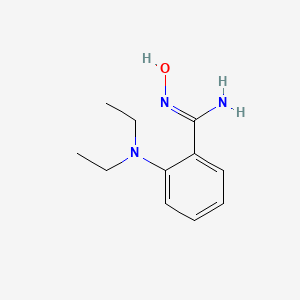

Plus de 1500 analogues de l’AMPc et du GMPc ont été synthétisés au cours des six dernières décennies depuis leur découverte en tant que molécules endogènes . Les synthèses chimiques des nucléotides cycliques contenant une base pyrimidinique, cCMP et cUMP, ont été rapportées en 1961 .

Rôle de second messager

Après des décennies de recherche intensive sur les systèmes de seconds messagers liés au monophosphate cyclique d’adénosine-3’,5’ (AMPc) et au monophosphate cyclique de guanosine-3’,5’ (GMPc), les congénères non canoniques monophosphate cyclique de cytidine-3’,5’ (cCMP) et monophosphate cyclique d’uridine-3’,5’ (cUMP) ont également gagné en intérêt . Des analogues de petites molécules bien caractérisés avec des puretés fiables serviraient d’outils extrêmement précieux pour l’évaluation d’un rôle potentiel de second messager des nucléotides cycliques de pyrimidine .

Immunité bactérienne

Une étude révèle le cCMP et le cUMP connexe comme des seconds messagers nucléotidiques synthétisés par des pyrimidine cyclase bactériennes spécifiques et fonctionnant dans l’immunité bactérienne contre les phages .

Safety and Hazards

CCMP sodium salt is intended for R&D use only and not for medicinal, household, or other use . In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Mécanisme D'action

Cytidine 3’,5’-cyclic monophosphate sodium salt, also known as cCMP sodium salt, is a compound that has been identified in multiple biological systems

Target of Action

It has been suggested that ccmp sodium salt and the related cump function as nucleotide second messengers synthesized by specific bacterial pyrimidine cyclases .

Biochemical Pathways

It is known that ccmp sodium salt is produced by the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . The downstream effects of this process are still being researched.

Pharmacokinetics

It is known that ccmp sodium salt is soluble in water , which may influence its bioavailability.

Result of Action

It is believed to play a role in bacterial immunity against phages .

Action Environment

For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .

Analyse Biochimique

Biochemical Properties

cCMP sodium salt is involved in several biochemical reactions, primarily acting as a second messenger. It interacts with specific enzymes, proteins, and other biomolecules to mediate its effects. One of the key enzymes that cCMP sodium salt interacts with is phosphodiesterase, which hydrolyzes cyclic nucleotides. Additionally, cCMP sodium salt has been shown to interact with pyrimidine cyclases, which are responsible for its synthesis in certain bacterial systems . These interactions are crucial for the regulation of various cellular processes, including signal transduction and immune responses.

Cellular Effects

cCMP sodium salt influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In bacterial systems, cCMP sodium salt plays a role in immunity against phages by acting as a second messenger . In eukaryotic cells, it is believed to modulate signaling pathways that are involved in cell growth, differentiation, and apoptosis. The impact of cCMP sodium salt on gene expression is mediated through its interaction with specific transcription factors and regulatory proteins.

Molecular Mechanism

The molecular mechanism of cCMP sodium salt involves its binding interactions with various biomolecules. It exerts its effects by binding to specific receptors or enzymes, leading to the activation or inhibition of downstream signaling pathways. For example, cCMP sodium salt can bind to and activate certain protein kinases, which then phosphorylate target proteins to elicit cellular responses. Additionally, cCMP sodium salt can inhibit phosphodiesterase activity, leading to an increase in the levels of other cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate . These changes in cyclic nucleotide levels can result in alterations in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cCMP sodium salt can change over time due to its stability and degradation. cCMP sodium salt is relatively stable under ambient conditions, but it can be hydrolyzed by phosphodiesterases over time . Long-term studies have shown that cCMP sodium salt can have sustained effects on cellular function, particularly in terms of its role as a second messenger. In vitro and in vivo studies have demonstrated that prolonged exposure to cCMP sodium salt can lead to changes in cell signaling pathways and gene expression profiles.

Dosage Effects in Animal Models

The effects of cCMP sodium salt can vary with different dosages in animal models. At low doses, cCMP sodium salt may have minimal effects on cellular function, while higher doses can lead to more pronounced changes in cell signaling and metabolism. Threshold effects have been observed, where a certain concentration of cCMP sodium salt is required to elicit a measurable response. At very high doses, cCMP sodium salt can exhibit toxic or adverse effects, including disruptions in cellular homeostasis and induction of apoptosis .

Metabolic Pathways

cCMP sodium salt is involved in several metabolic pathways, including those related to nucleotide metabolism. It is synthesized by pyrimidine cyclases and can be hydrolyzed by phosphodiesterases . The interaction of cCMP sodium salt with these enzymes is crucial for maintaining the balance of cyclic nucleotides within the cell. Additionally, cCMP sodium salt can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in nucleotide synthesis and degradation.

Transport and Distribution

Within cells and tissues, cCMP sodium salt is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of cCMP sodium salt across cellular membranes, ensuring its proper localization and accumulation. Binding proteins can also sequester cCMP sodium salt, regulating its availability and activity within the cell . The distribution of cCMP sodium salt is essential for its function as a second messenger, as it needs to be present in specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of cCMP sodium salt is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. cCMP sodium salt can be localized to the cytoplasm, nucleus, or other organelles depending on the cellular context . Its activity and function can be influenced by its localization, as different cellular compartments have distinct sets of enzymes and proteins that interact with cCMP sodium salt. For example, in the nucleus, cCMP sodium salt may interact with transcription factors to regulate gene expression, while in the cytoplasm, it may modulate signaling pathways involved in cell growth and differentiation.

Propriétés

IUPAC Name |

sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAHVNCNTLFRHJ-IAIGYFSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3616-08-8 (Parent) | |

| Record name | Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

327.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54925-33-6 | |

| Record name | Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate](/img/structure/B1493751.png)

![7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493752.png)

![1-(4-Isopropylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493769.png)

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1493770.png)

![Ethyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B1493771.png)